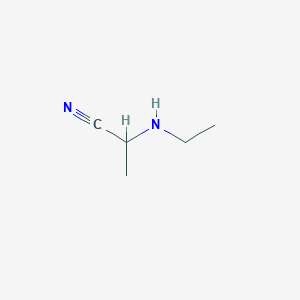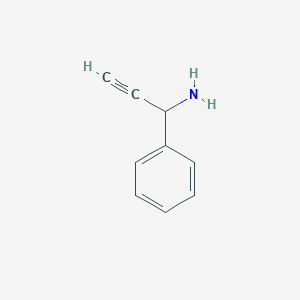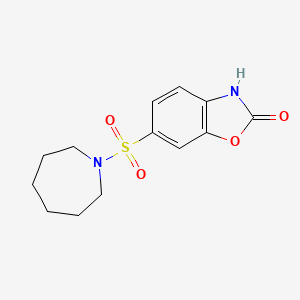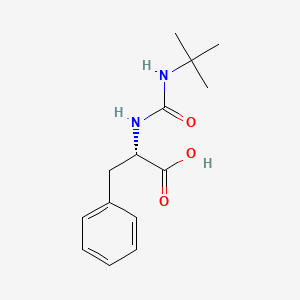
2-(Ethylamino)propanenitrile
Übersicht
Beschreibung
2-(Ethylamino)propanenitrile is a useful research compound. Its molecular formula is C5H10N2 and its molecular weight is 98.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocycles
2-(Ethylamino)propanenitrile and related compounds are used as precursors in synthesizing various heterocyclic systems. These include imidazole derivatives, oxazoles, isothiazoles, and 1,3,2-diazaphospholidines. These compounds have potential applications due to their chemical and biological properties, especially in the pharmaceutical industry (Drabina & Sedlák, 2012).
Synthesis of Aminopiperidines
This compound derivatives have been utilized in creating new classes of 4-aminopiperidines. These are used as PAF-receptor antagonists, highlighting their significance in medicinal chemistry (Benmehdi et al., 2008).
Antimicrobial Activities
Research on 2-arylhydrazononitriles, closely related to this compound, indicates their use in synthesizing heterocyclic substances with promising antimicrobial activities. These substances demonstrate significant effectiveness against various bacteria and yeast (Behbehani et al., 2011).
Chemical Engineering Applications
In chemical engineering, propanenitrile compounds are studied for their phase equilibrium properties. This includes understanding their behavior in different mixtures, which is essential in designing and operating chemical processes (Haimi et al., 2010).
Metal Dithiocarbamate Synthesis
Metal dithiocarbamate complexes derived from this compound analogs have been synthesized. Their characterization, including IR, NMR, and X-ray crystallography, suggests potential applications in materials science and catalysis (Halimehjani et al., 2015).
Polymerization Processes
This compound derivatives have been used in nitroxide-mediated polymerization, demonstrating their relevance in the field of polymer chemistry. This includes the study of hydrolytic stability and the effects of various parameters on the polymerization process (Darabi et al., 2015).
Biocompatible Polymer Development
Research has been conducted on acrylonitrile and propanenitrile derivatives for synthesizing biocompatible, multifunctional polymers. These polymers have applications in sensing, imaging, and as security inks (Mahapatra et al., 2020).
Anticancer Compound Synthesis
2-Aminonicotinonitrile, structurally similar to this compound, has been used to synthesize derivatives with potential anticancer properties. This underscores its importance in the development of new therapeutic agents (Mansour et al., 2021).
Environmental and Occupational Health
Studies on hemoglobin adducts of compounds like acrylonitrile help in assessing occupational and environmental exposures. This is crucial for understanding the health impacts of various industrial chemicals (Schettgen et al., 2002).
Eigenschaften
IUPAC Name |
2-(ethylamino)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c1-3-7-5(2)4-6/h5,7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVZMKCMHIWQGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl)methanamine;chloride](/img/structure/B7842093.png)
![(2S)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]propanoic acid](/img/structure/B7842102.png)


![[(Thiophen-3-ylmethyl)-amino]-acetic acid](/img/structure/B7842113.png)





![6-Acetyl-4-(2-(azepan-1-yl)-2-oxoethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B7842150.png)
![5-(2-phenoxyethyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B7842154.png)

